molecular formula C10H10O B3343115 (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol CAS No. 505-98-6

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol

Cat. No.: B3343115
CAS No.: 505-98-6
M. Wt: 146.19 g/mol
InChI Key: ONZYQGMNWZGRPO-VHYPUYLQSA-N
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Description

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol is an organic compound characterized by its unique structure, which includes two conjugated double bonds and two triple bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol typically involves the use of alkyne and alkene precursors. One common method is the coupling of terminal alkynes with alkenes under palladium-catalyzed conditions. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, leading to a variety of hydrogenated products.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products

The major products formed from these reactions include various hydrogenated derivatives, halogenated compounds, and oxidized products such as aldehydes and carboxylic acids.

Scientific Research Applications

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or signaling pathways, leading to its observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

  • (2E,8E)-2,8-decadiene-4,6-diynoic acid
  • Dimethyl (2E,8E)-2,8-decadiene-4,6-diynedioate

Uniqueness

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol is unique due to its specific combination of double and triple bonds, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its applications.

Properties

IUPAC Name

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,8-9,11H,10H2,1H3/b3-2+,9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZYQGMNWZGRPO-VHYPUYLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CC#CC=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#CC#C/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505-98-6
Record name 2,8-Decadiene-4,6-diyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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